molecular formula C16H14N4O2 B4183096 2-(4-biphenylyloxy)-N-4H-1,2,4-triazol-4-ylacetamide

2-(4-biphenylyloxy)-N-4H-1,2,4-triazol-4-ylacetamide

Cat. No. B4183096
M. Wt: 294.31 g/mol
InChI Key: VBOOOJCYZXRORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyloxy)-N-4H-1,2,4-triazol-4-ylacetamide, commonly known as BPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTA is a triazole-based compound that has been found to exhibit unique properties that make it an attractive candidate for use in various research fields. In

Mechanism of Action

BPTA exerts its effects by selectively inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. BPTA binds to the ATP-binding site of CK2, preventing its activity and leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
BPTA has been found to exhibit both biochemical and physiological effects. In vitro studies have shown that BPTA inhibits the activity of CK2 in a dose-dependent manner, leading to downstream effects on cellular signaling pathways. In vivo studies have demonstrated that BPTA has anti-cancer properties and can inhibit the growth of cancer cells in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTA is its selective inhibition of CK2, which makes it an attractive candidate for use in various scientific research fields. However, one of the limitations of BPTA is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the use of BPTA in scientific research. One possible direction is the design of novel compounds based on the BPTA scaffold with improved solubility and potency. Another direction is the exploration of the potential therapeutic applications of BPTA in various diseases, including cancer and neurological disorders. Additionally, further studies are needed to elucidate the downstream effects of CK2 inhibition by BPTA on cellular signaling pathways.

Scientific Research Applications

BPTA has been found to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, BPTA has been shown to selectively inhibit the activity of protein kinase CK2, which plays a crucial role in regulating neuronal excitability. In cancer research, BPTA has been found to exhibit anti-cancer properties by inhibiting the activity of the oncogenic protein CK2. In drug discovery, BPTA has been used as a scaffold for the design of novel compounds with potential therapeutic applications.

properties

IUPAC Name

2-(4-phenylphenoxy)-N-(1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(19-20-11-17-18-12-20)10-22-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOOOJCYZXRORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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